molecular formula C42H59NO4 B13406632 tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate

tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate

Cat. No.: B13406632
M. Wt: 641.9 g/mol
InChI Key: NHIRDXWQSSDYAX-YANGIVIESA-N
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Description

tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its intricate structure, which includes a trityl-protected hydroxy group and a long aliphatic chain with a double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate typically involves multiple steps. One common approach is to start with the trityl protection of the hydroxy group, followed by the formation of the carbamate. The trityl group is introduced using trityl chloride in the presence of a base such as pyridine. The carbamate formation is achieved by reacting the protected alcohol with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of automated synthesis machines and high-throughput screening, can be applied to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).

    Reduction: The double bond in the aliphatic chain can be reduced using hydrogenation with a palladium catalyst.

    Substitution: The trityl group can be removed under acidic conditions, such as with trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Formation of a ketone.

    Reduction: Saturated aliphatic chain.

    Substitution: Removal of the trityl group to yield the free hydroxy compound.

Scientific Research Applications

tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms where carbamate derivatives act as enzyme inhibitors.

    Medicine: Investigated for potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the synthesis of complex organic molecules for material science applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate involves its role as a protecting group. The trityl group protects the hydroxy functionality during various synthetic steps, preventing unwanted reactions. The carbamate moiety can be cleaved under specific conditions to release the free amine, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the enzymes or receptors being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-ethanolamine
  • tert-Butyl N-phenylcarbamate

Uniqueness

tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate is unique due to its combination of a trityl-protected hydroxy group and a long aliphatic chain with a double bond. This structure provides specific steric and electronic properties that are useful in selective organic transformations and protecting group strategies.

Properties

Molecular Formula

C42H59NO4

Molecular Weight

641.9 g/mol

IUPAC Name

tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate

InChI

InChI=1S/C42H59NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-27-34-41(45,43-39(44)47-40(2,3)4)35-46-42(36-28-21-18-22-29-36,37-30-23-19-24-31-37)38-32-25-20-26-33-38/h17-33,45H,5-16,34-35H2,1-4H3,(H,43,44)/b27-17+/t41-/m0/s1

InChI Key

NHIRDXWQSSDYAX-YANGIVIESA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C[C@](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(NC(=O)OC(C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(NC(=O)OC(C)(C)C)O

Origin of Product

United States

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